Physicochemical Properties and Synthetic Methodologies of 2-Carboxy-4-benzyloxyquinoline: A Comprehensive Technical Guide
Physicochemical Properties and Synthetic Methodologies of 2-Carboxy-4-benzyloxyquinoline: A Comprehensive Technical Guide
Executive Summary
2-Carboxy-4-benzyloxyquinoline (IUPAC: 4-(benzyloxy)quinoline-2-carboxylic acid), widely referred to as kynurenic acid benzyl ether, is a highly specialized synthetic derivative of the endogenous neuroactive metabolite kynurenic acid[1]. By functionalizing the C4-hydroxyl group of the quinoline core with a bulky, lipophilic benzyloxy moiety, researchers fundamentally alter the molecule's steric profile and partition coefficient. This structural evolution is a deliberate design choice in drug discovery, specifically utilized in the development of NMDA receptor antagonists, Interleukin-1 (IL-1) pathway inhibitors, and advanced metal extraction chelators[2][3].
This whitepaper provides an authoritative breakdown of its physicochemical properties, self-validating synthetic protocols, and analytical characterization standards required for high-purity pharmaceutical research.
Physicochemical Profiling & Structural Causality
The addition of the benzyl ether linkage significantly shifts the molecule's behavior in aqueous and lipid environments. Masking the hydrogen-bond donating capability of the C4-OH group drastically increases lipophilicity, which is a critical parameter for enhancing Blood-Brain Barrier (BBB) permeability in neuropharmacological applications.
Quantitative Data Summary
| Property | Value / Description | Causality & Significance |
| CAS Number | 52144-34-0[4] | Unique identifier for the specific C4-benzyloxy regioisomer. |
| Molecular Formula | C17H13NO3[4] | Confirms the addition of the C7H7 (benzyl) group to the kynurenic acid core. |
| Molecular Weight | 279.295 g/mol [4] | Optimal weight for small-molecule drug design (Lipinski's Rule of 5 compliant). |
| Melting Point | 187 °C (with decomposition)[2] | Critical QC Metric: Quinoline-2-carboxylic acids are prone to thermal decarboxylation. The electron-withdrawing quinoline nitrogen stabilizes the intermediate carbanion, causing CO₂ loss upon melting[2]. |
| LogP (Estimated) | ~3.5 | Increased from ~1.0 (kynurenic acid). Enhances lipid solubility and membrane crossing. |
| pKa (Estimated) | ~2.2 (Carboxylic Acid) | Dictates that the molecule exists primarily as an anion at physiological pH (7.4), necessitating the lipophilic C4 modification to maintain overall bioavailability. |
Self-Validating Synthetic Methodology
To ensure high yield and absolute structural integrity, the synthesis relies on a Nucleophilic Aromatic Substitution (SNAr) pathway rather than direct O-alkylation of kynurenic acid, which often suffers from competing N-alkylation or esterification.
Step-by-Step Protocol: SNAr of 4-Chloroquinoline-2-carboxylic acid
1. Alkoxide Generation (Nucleophile Activation)
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Procedure: In a flame-dried flask under inert argon, dissolve 3.0 equivalents of benzyl alcohol in anhydrous N,N-Dimethylformamide (DMF). Slowly add 3.5 equivalents of Sodium Hydride (NaH, 60% dispersion in mineral oil) at 0 °C.
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Causality: DMF is selected because its polar aprotic nature strongly solvates the Na⁺ cation, leaving the benzyloxide anion highly naked and nucleophilic.
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Self-Validation Check: The immediate evolution of H₂ gas provides visual confirmation of successful alkoxide formation. Wait until gas evolution ceases before proceeding.
2. Nucleophilic Aromatic Substitution
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Procedure: Add 1.0 equivalent of 4-chloroquinoline-2-carboxylic acid to the reaction mixture. Heat the reaction to 80 °C for 4 hours.
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Causality: The C4 position of the quinoline ring is highly electron-deficient, further activated by the electron-withdrawing 2-carboxylic acid, making it highly susceptible to attack by the benzyloxide nucleophile.
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Self-Validation Check (IPC): Quench a 50 µL aliquot in water, extract with ethyl acetate, and analyze via TLC (Silica, Hexane:EtOAc 1:1, UV 254 nm). The complete disappearance of the starting material validates the reaction's endpoint.
3. Isolation and Purification
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Procedure: Cool the mixture to room temperature and quench with ice water. Wash the aqueous layer with diethyl ether to remove excess benzyl alcohol and mineral oil. Carefully acidify the aqueous layer with 1M HCl dropwise until the pH reaches ~3.0.
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Causality: At pH 3.0, the compound reaches its isoelectric point (zwitterionic/neutral state), drastically reducing its aqueous solubility and forcing precipitation.
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Self-Validation Check: Filter the resulting white/off-white precipitate and dry under vacuum. Run a melting point analysis; an observation of melting accompanied by sudden gas evolution (decomposition) at exactly 187 °C confirms the structural identity of the 2-carboxylic acid moiety[2].
Figure 1: Self-validating synthetic workflow for 2-Carboxy-4-benzyloxyquinoline.
Pharmacological Target Pathways
The quinoline-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry. 2-Carboxy-4-benzyloxyquinoline acts as a potent structural analog targeting two primary pathways:
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NMDA Receptor Antagonism: Like its parent compound kynurenic acid, it targets the glycine co-agonist site of the NMDA receptor. The bulky 4-benzyloxy group projects into a lipophilic auxiliary pocket within the receptor, increasing binding affinity and residence time, thereby providing neuroprotection against excitotoxicity.
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IL-1 Pathway Inhibition: Derivatives of 4-benzyloxyquinoline-2-carboxylic acid, specifically when converted into benzenesulfonylimines or hydroxamic acids (e.g., via reaction with N-methyl-O-methylhydroxylamine), act as potent inhibitors of Interleukin-1 (IL-1) action, offering therapeutic potential for rheumatoid arthritis and inflammatory diseases[3].
Figure 2: Pharmacological targeting of NMDA and IL-1 pathways by the quinoline scaffold.
Analytical Characterization Standards
To guarantee the scientific integrity of the synthesized compound, the following analytical parameters must be strictly adhered to:
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High-Performance Liquid Chromatography (HPLC):
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Conditions: C18 Reverse-Phase column; Mobile phase of Acetonitrile/Water containing 0.1% Trifluoroacetic acid (TFA) .
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Causality: Carboxylic acids suffer from severe peak tailing on silica-based columns due to partial ionization at neutral pH. The addition of 0.1% TFA forces the pH below the compound's pKa (~2.2), ensuring it remains fully protonated, resulting in a sharp, quantifiable Gaussian peak.
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Mass Spectrometry (ESI-MS): Run in positive ion mode. Expect a dominant pseudomolecular ion [M+H]+ at m/z 280.1.
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Nuclear Magnetic Resonance (1H NMR): Conducted in DMSO-d6. The critical diagnostic peak is a sharp singlet integrating for 2 protons at approximately δ 5.4 ppm , which confirms the presence of the benzylic -CH₂- group linking the ether oxygen to the phenyl ring, distinct from the downfield quinoline aromatic protons (δ 7.3 - 8.2 ppm).
References
- Molaid Chemical Database.4-benzyloxyquinoline-2-carboxylic acid - CAS 52144-34-0.
- US Patent 3941793A.Quinoline 2 carboxylic acids used in metal extraction.
- WO Patent 1995014669A1.Novel benzenesulfonylimine derivatives as inhibitors of il-1 action.
Sources
- 1. 4-benzyloxyquinoline-2-carboxylic acid - CAS号 52144-34-0 - 摩熵化学 [molaid.com]
- 2. US3941793A - Quinoline 2 carboxylic acids used in metal extraction processes - Google Patents [patents.google.com]
- 3. WO1995014669A1 - Novel benzenesulfonylimine derivatives as inhibitors of il-1 action - Google Patents [patents.google.com]
- 4. 4-benzyloxyquinoline-2-carboxylic acid - CAS号 52144-34-0 - 摩熵化学 [molaid.com]

